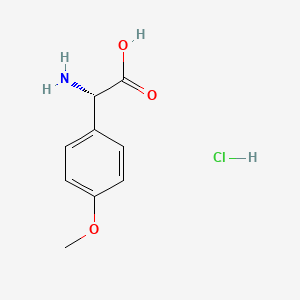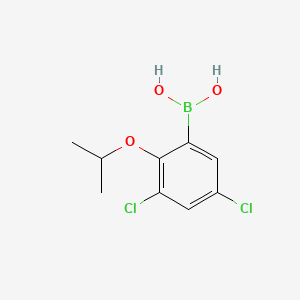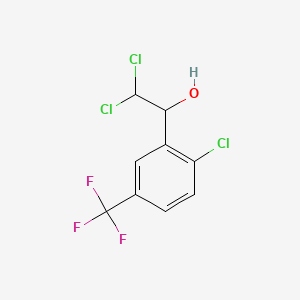
2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H6Cl3F3O It is characterized by the presence of dichloro, chloro, and trifluoromethyl groups attached to a phenyl ring, along with an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with dichloromethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.
2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethane: Similar structure but with an alkane group instead of an alcohol.
2-Chloro-5-(trifluoromethyl)benzaldehyde: Precursor in the synthesis of the target compound.
Uniqueness
2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and trifluoromethyl groups enhances its stability and biological activity, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C9H6Cl3F3O |
|---|---|
分子量 |
293.5 g/mol |
IUPAC名 |
2,2-dichloro-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6Cl3F3O/c10-6-2-1-4(9(13,14)15)3-5(6)7(16)8(11)12/h1-3,7-8,16H |
InChIキー |
ADZNQFQQTQHNTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C(Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




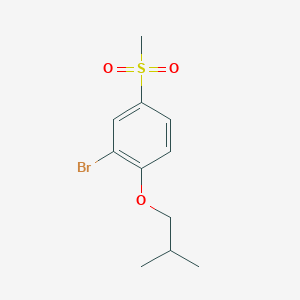
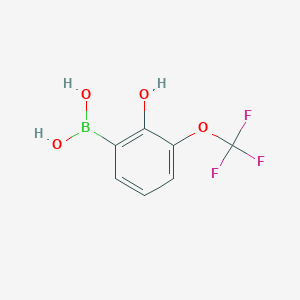



![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
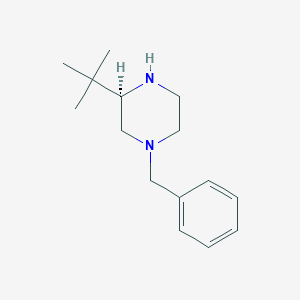
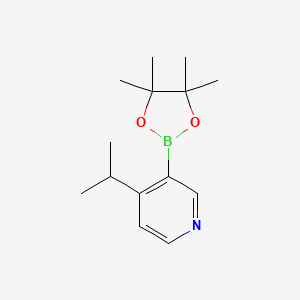
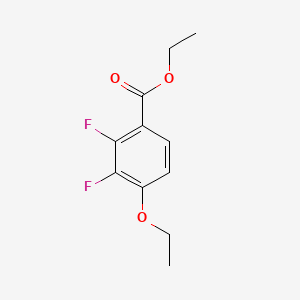
![tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B14029069.png)
